molecular formula C8H6BrIN2O B13970958 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B13970958
M. Wt: 352.95 g/mol
InChI Key: GDQOEERDDXFJJV-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromo (Br), iodo (I), and methoxy (OCH₃) groups at positions 6, 3, and 4, respectively.

Properties

Molecular Formula

C8H6BrIN2O

Molecular Weight

352.95 g/mol

IUPAC Name

6-bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H6BrIN2O/c1-13-7-2-5(9)4-12-8(7)6(10)3-11-12/h2-4H,1H3

InChI Key

GDQOEERDDXFJJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of pyrazolopyridine derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrazolo[1,5-a]pyridine scaffold allows diverse functionalization, influencing solubility, stability, and bioactivity. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Source
6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine Br (6), I (3), OCH₃ (4) 363.98* Potential kinase inhibition, radiopharmaceuticals Deduced from analogs
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Br (6), OCH₃ (4), CHO (3) 255.07 Intermediate for antitubercular agents
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Br (3), F (6) 215.02 Antibacterial/antifungal applications
2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine CH₃ (2), OCH₃ (5) 178.20 Antitubercular activity against drug-resistant strains
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Br (6), OCH₃ (4), COOEt (3) 329.13 Prodrug candidate, ester hydrolysis

*Calculated based on elemental composition.

Key Observations :

  • Halogen Effects : The iodo substituent in the target compound may enhance binding affinity via stronger van der Waals interactions compared to bromo or fluoro analogs .
  • Methoxy Group : The 4-methoxy group improves solubility and membrane permeability, as seen in membrane probe studies of imidazo[1,5-a]pyridine derivatives .
  • Electron-Withdrawing Groups : Carbaldehyde (CHO) and carboxylate (COOEt) at position 3 modulate electronic effects, influencing reactivity and metabolic stability .
Antitubercular Activity
  • 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine derivatives exhibit MIC₅₀ values <1 µM against drug-resistant Mycobacterium tuberculosis (Mtb), outperforming methyl-substituted analogs .
  • 6-Bromo-4-methoxy-3-carbaldehyde analogs serve as intermediates for diaryl derivatives targeting Mtb, though iodine substitution (as in the target compound) may improve halogen bonding with bacterial enzymes .
Neuroprotective and Antibacterial Activity
  • Thiohydantoin-imidazo[1,5-a]pyridine hybrids (e.g., MacathiohydantoinL) show moderate neuroprotective activity (68.63% cell viability at 20 µM) via antioxidant pathways .

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